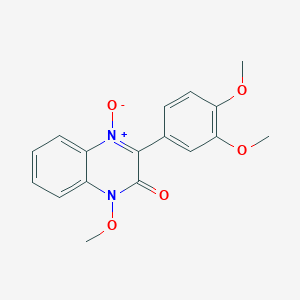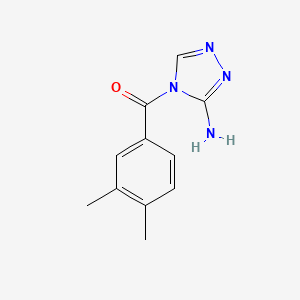
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative that is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the modulation of glutamate receptor activity. Specifically, this compound acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors. This results in increased excitatory synaptic transmission, which can enhance synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide have been studied extensively. In addition to modulating glutamate receptor activity, this compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is critical for learning and memory. Furthermore, 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its specificity for AMPA receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other glutamate receptor subtypes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration for each experimental paradigm.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex mechanisms underlying synaptic plasticity and learning.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the reaction of 3,4-dimethoxyaniline with 2-chloro-1-methoxyquinoxaline in the presence of potassium carbonate and copper(I) iodide. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography. This method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where this compound has been shown to modulate the activity of glutamate receptors. Glutamate receptors are essential for synaptic plasticity, learning, and memory, and their dysfunction is associated with various neurological disorders. Therefore, 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has the potential to be used as a tool compound for studying glutamate receptor function and developing new therapies for neurological disorders.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-14-9-8-11(10-15(14)23-2)16-17(20)19(24-3)13-7-5-4-6-12(13)18(16)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGMYDERPGDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OC)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)
![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)
![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)



![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)